molecular formula C12H14O2 B1367354 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 50676-12-5

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1367354
CAS RN: 50676-12-5
M. Wt: 190.24 g/mol
InChI Key: JCGKSZILDAVDQJ-UHFFFAOYSA-N
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Description

The compound “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” appears to be a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings1. However, specific information about this compound is not readily available.



Synthesis Analysis

There is a related compound, “(E)-N’- (6-Methoxy-3,4-dihydronaphthalen-1 (2H)-ylidene)benzenesulfonohydrazide”, which has been synthesized1. However, the synthesis process for “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” is not available in the sources I found.



Molecular Structure Analysis

Unfortunately, the molecular structure analysis for “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 1,4-Dihydronaphthalenes : 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is utilized in the synthesis of 1,4-dihydronaphthalenes through a platinum-catalyzed intramolecular hydroarylation of allenyl arenes. This process allows for the creation of dihydronaphthalenes with various alkyl and ethoxycarbonyl groups (Mo & Lee, 2010).
  • Formation of Diazomethyl Compounds : The compound is involved in reactions to form diazomethyl compounds which then undergo transformations under different conditions to produce various derivatives. One such derivative is 5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (Johnson & Mander, 1978).
  • Synthesis of Hydrophenanthrene Keto Acid : It also plays a role in synthesizing hydrophenanthrene keto acid derivatives. These compounds have undergone various transformations including rearrangement and aldol cyclization (Collins, Fallon, & Skene, 1994).

Biological and Pharmacological Applications

  • Bcl-2 Protein Inhibition : Derivatives of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one have been studied for their potential in inhibiting the Bcl-2 protein. This research is significant in the context of developing anticancer therapies (Wang et al., 2017).
  • Sphingosine-1-Phosphate (S1P) Receptor Agonism : The compound has been a key component in the discovery of a sphingosine-1-phosphate receptor agonist, beneficial for treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).

Safety And Hazards

The safety and hazards associated with “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.


Future Directions

The future directions for research or applications involving “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.


properties

IUPAC Name

6-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGKSZILDAVDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517146
Record name 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

CAS RN

50676-12-5
Record name 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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